

Technical Guide to the Spectroscopic Analysis of 3,4-Dichloro-2-methylaniline

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Compound of Interest

Compound Name: 3,4-Dichloro-2-methylaniline

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Abstract: This document provides a comprehensive technical overview of the spectroscopic data for **3,4-Dichloro-2-methylaniline** (CAS No: 62077-25-2). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed characterization data for this compound. The guide summarizes key analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimentally verified spectra for this specific molecule are not widely published, this guide presents expected data based on established spectroscopic principles and data from analogous compounds. Detailed, generalized experimental protocols for acquiring such data are also provided to facilitate laboratory work.

Chemical Identity and Properties

3,4-Dichloro-2-methylaniline is an aromatic amine derivative. Its structure and key identifiers are presented below.

Property	Value
IUPAC Name	3,4-dichloro-2-methylaniline[1]
CAS Number	62077-25-2[1]
Molecular Formula	C ₇ H ₇ Cl ₂ N[1]
Molecular Weight	176.04 g/mol [1]
Exact Mass	174.9955546 Da[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. The following tables outline the predicted chemical shifts for ^1H and ^{13}C NMR spectra in a standard deuterated solvent such as chloroform-d (CDCl_3), with Tetramethylsilane (TMS) as the internal standard.

Predicted ^1H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.0 - 7.2	Doublet	1H	Aromatic H (C5-H)
~ 6.6 - 6.8	Doublet	1H	Aromatic H (C6-H)
~ 3.6 - 4.2	Broad Singlet	2H	Amine (-NH ₂)
~ 2.2 - 2.4	Singlet	3H	Methyl (-CH ₃)

Predicted ^{13}C NMR Data

Chemical Shift (δ , ppm)	Assignment
~ 144 - 146	C1 (C-NH ₂)
~ 120 - 122	C2 (C-CH ₃)
~ 132 - 134	C3 (C-Cl)
~ 125 - 127	C4 (C-Cl)
~ 130 - 132	C5 (C-H)
~ 115 - 117	C6 (C-H)
~ 15 - 17	C7 (-CH ₃)

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups within a molecule based on their characteristic vibrational frequencies. The table below lists the expected absorption bands for **3,4-Dichloro-2-methylaniline**.

Wavenumber Range (cm ⁻¹)	Intensity	Bond Vibration
3300 - 3500	Medium, Doublet	N-H Stretch (primary amine)
3000 - 3100	Medium	Aromatic C-H Stretch
2850 - 2960	Medium	Aliphatic C-H Stretch (methyl)
1600 - 1650	Strong	N-H Scissoring
1450 - 1600	Medium-Strong	Aromatic C=C Stretch
1250 - 1350	Strong	Aromatic C-N Stretch
1000 - 1100	Strong	C-Cl Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For **3,4-Dichloro-2-methylaniline**, Electron Ionization (EI) is a common method. The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

m/z (Mass-to-Charge Ratio)	Proposed Fragment	Notes
175/177/179	[M] ⁺	Molecular ion peak. The isotopic pattern (approx. 9:6:1 ratio) is due to the presence of two chlorine atoms (³⁵ Cl and ³⁷ Cl).
160/162/164	[M - CH ₃] ⁺	Loss of a methyl radical.
140/142	[M - Cl] ⁺	Loss of a chlorine radical.
105	[M - 2Cl] ⁺	Loss of both chlorine radicals.
77	[C ₆ H ₅] ⁺	Phenyl cation fragment, indicating further fragmentation. [2]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.[2]
- Sample Preparation: Approximately 5-10 mg of **3,4-Dichloro-2-methylaniline** is dissolved in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[2][3]
Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.0 ppm).[3]
- Data Acquisition:
 - ¹H NMR: A standard proton pulse sequence is used. A sufficient number of scans are acquired to ensure a good signal-to-noise ratio.[2]
 - ¹³C NMR: A proton-decoupled pulse sequence is utilized. A greater number of scans is typically required compared to ¹H NMR.[2]
- Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then subjected to phase and baseline corrections to yield the final data.[3]

Infrared (IR) Spectroscopy (Thin Solid Film Method)

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.[2]
- Sample Preparation: A small amount of the solid sample (approx. 50 mg) is dissolved in a few drops of a volatile organic solvent, such as methylene chloride.[4]
- Film Creation: A single drop of this solution is placed onto the surface of a clean, dry salt plate (KBr or NaCl).[4] The solvent is allowed to evaporate completely, leaving a thin film of the solid compound on the plate.[4]
- Data Acquisition: The salt plate is placed in the sample holder of the FTIR spectrometer. A background spectrum (of the clean, empty plate) is acquired first and automatically

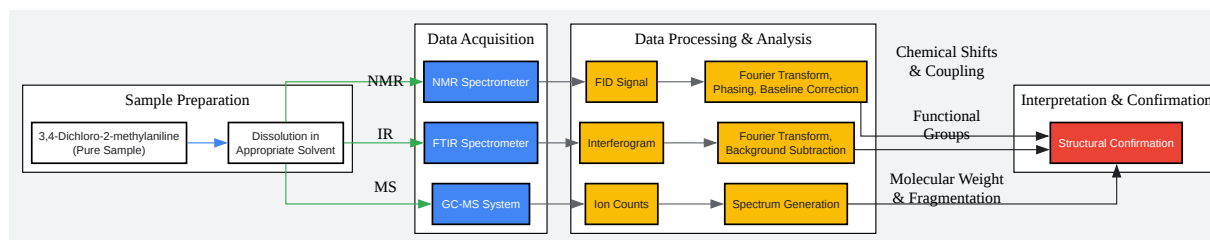
subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm^{-1} .^[2]

Mass Spectrometry (GC-MS Method)

- Instrumentation: A Mass Spectrometer coupled with a Gas Chromatograph (GC-MS) is ideal for this type of compound.^[2]
- Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent like methanol, acetonitrile, or dichloromethane.^{[2][5]}
- GC Conditions: The sample is injected into the GC, where it is vaporized. The oven temperature is programmed to ramp up (e.g., starting at 100°C and increasing to 280°C) to ensure separation of components on the column, with helium typically used as the carrier gas.^[2]
- MS Conditions:
 - Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used to fragment the molecules.^[2]
 - Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-charge (m/z) ratio.^[6]
 - Detection: A detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like **3,4-Dichloro-2-methylaniline**.



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Caption: Workflow for Spectroscopic Characterization.

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